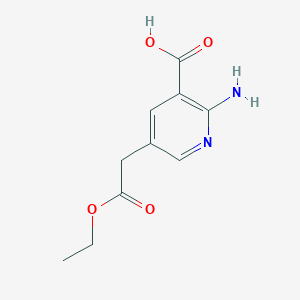
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate is an organic compound that features a pyridine ring substituted with a chloromethyl group, a formyl group, and a tert-butyl carbamate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The chloromethyl group can be introduced via chloromethylation reactions, while the formyl group can be added through formylation reactions. The tert-butyl carbamate group is usually introduced by reacting the intermediate compound with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmacologically active compounds.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites in proteins or DNA. The formyl group can participate in various biochemical reactions, including Schiff base formation with amines.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 5-(bromomethyl)-4-formylpyridin-3-ylcarbamate
- Tert-butyl 5-(hydroxymethyl)-4-formylpyridin-3-ylcarbamate
- Tert-butyl 5-(methoxymethyl)-4-formylpyridin-3-ylcarbamate
Uniqueness
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate is unique due to the presence of the chloromethyl group, which provides distinct reactivity compared to other similar compounds. This allows for specific chemical modifications and applications that are not possible with the bromomethyl, hydroxymethyl, or methoxymethyl analogs.
Propiedades
Fórmula molecular |
C12H15ClN2O3 |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(chloromethyl)-4-formylpyridin-3-yl]carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)15-10-6-14-5-8(4-13)9(10)7-16/h5-7H,4H2,1-3H3,(H,15,17) |
Clave InChI |
OEXKHIMRUOSCMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C(=CN=C1)CCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride](/img/structure/B14853761.png)


![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)



![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)




